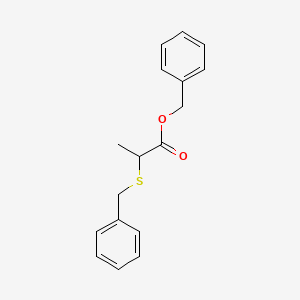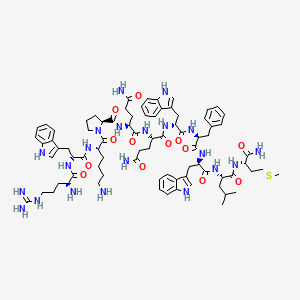
(D-Trp2,7,9)-substance P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-Trp2,7,9)-substance P is a peptide analog of substance P, which is a neuropeptide involved in pain transmission and inflammation. (D-Trp2,7,9)-substance P was synthesized to improve the stability and selectivity of substance P, making it a valuable tool in scientific research.
Wirkmechanismus
((D-Trp2,7,9)-substance P)-substance P binds to the NK1 receptor and activates a signaling pathway that leads to the release of neurotransmitters and pro-inflammatory cytokines. This results in pain transmission and inflammation. ((D-Trp2,7,9)-substance P)-substance P is more selective for the NK1 receptor than substance P, making it a valuable tool for studying the role of the NK1 receptor in pain and inflammation.
Biochemical and physiological effects:
((D-Trp2,7,9)-substance P)-substance P has been shown to induce pain and inflammation in animal models. It also stimulates the release of pro-inflammatory cytokines and activates immune cells. In addition, ((D-Trp2,7,9)-substance P)-substance P has been used to study the role of substance P in other physiological processes, such as nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
((D-Trp2,7,9)-substance P)-substance P has several advantages for lab experiments. It is more stable than substance P, making it easier to handle and store. It is also more selective for the NK1 receptor, allowing for more specific studies of the role of the receptor in pain and inflammation. However, ((D-Trp2,7,9)-substance P)-substance P is still a potent agonist of the NK1 receptor and can induce pain and inflammation in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving ((D-Trp2,7,9)-substance P)-substance P. One area of interest is the development of new drugs that target the NK1 receptor for the treatment of pain and inflammation. Another area of research is the role of substance P and the NK1 receptor in other physiological processes, such as anxiety and depression. Additionally, ((D-Trp2,7,9)-substance P)-substance P may be used to study the interaction between the immune system and the nervous system in disease states.
Synthesemethoden
((D-Trp2,7,9)-substance P)-substance P is synthesized through solid-phase peptide synthesis. The D-amino acids at positions 2, 7, and 9 are used to increase the stability of the peptide. The resulting peptide is purified through high-performance liquid chromatography (HPLC) and characterized through mass spectrometry.
Wissenschaftliche Forschungsanwendungen
((D-Trp2,7,9)-substance P)-substance P is used in scientific research to study the role of substance P in pain transmission and inflammation. It is also used to investigate the mechanism of action of other neuropeptides and drugs that interact with substance P receptors. ((D-Trp2,7,9)-substance P)-substance P has been shown to be a potent agonist of the neurokinin-1 (NK1) receptor, which is involved in pain transmission and inflammation.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGUHRGZVONNE-KXXNZUQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H109N21O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Trp2,7,9)-substance P | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-Dichloro-4,4'-bis[3-hydroxy-2-(4-sulfoanilino)-2-butenoylazo]biphenyl](/img/structure/B561178.png)

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)
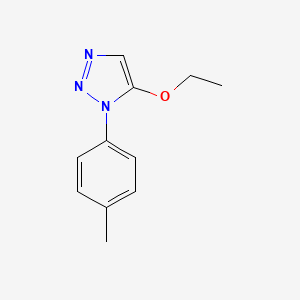

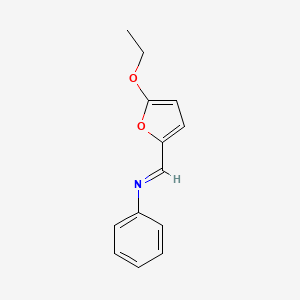
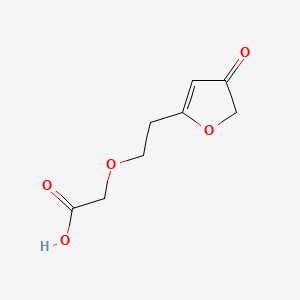

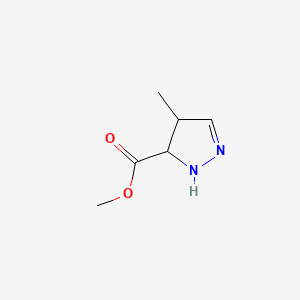
![[3-({2-[2-(2-Bromoacetamido)ethoxy]ethyl}carbamoyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B561192.png)
![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)
![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)
